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Executive Summary

Pompe disease, a lysosomal storage disorder resulting from a deficiency in the acid alpha-
glucosidase (GAA) enzyme, leads to the pathological accumulation of glycogen, primarily in
muscle tissues. While enzyme replacement therapy (ERT) has been the mainstay of treatment,
it has limitations. Substrate reduction therapy (SRT) presents a promising alternative or
complementary approach by aiming to decrease the production of glycogen. This technical
guide provides a comprehensive overview of MZ-101, a potent and selective small-molecule
inhibitor of muscle glycogen synthase 1 (GYS1), and its successor compound, MZEOO1, as a
potential oral SRT for Pompe disease and other glycogen storage disorders. This document
details the mechanism of action, preclinical data, and clinical development of this therapeutic
strategy, presenting quantitative data in structured tables and illustrating key concepts with
diagrams.

Introduction to Substrate Reduction Therapy in
Pompe Disease

Pompe disease is characterized by the accumulation of glycogen within lysosomes, leading to
progressive muscle weakness, respiratory insufficiency, and, in the infantile-onset form,

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b12365897?utm_src=pdf-interest
https://www.benchchem.com/product/b12365897?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

cardiomyopathy.[1] The standard of care, ERT, involves intravenous infusion of recombinant
human GAA (rhGAA) to replace the deficient enzyme. However, ERT has challenges, including
the need for frequent infusions, variable efficacy in skeletal muscle, and the potential for
immune responses.[1]

Substrate reduction therapy offers a different therapeutic paradigm by targeting the synthesis of
glycogen, thereby reducing the amount of substrate that accumulates in the lysosomes. The
primary enzyme responsible for glycogen synthesis in muscle is glycogen synthase 1 (GYS1).
[1] By inhibiting GYS1, SRT aims to rebalance glycogen metabolism, alleviate cellular
pathology, and improve clinical outcomes.

MZ-101 and MZEO0O01: Potent and Selective GYS1
Inhibitors

MZz-101 was identified through a high-throughput screen as a potent and selective small-
molecule inhibitor of GYS1.[2] It demonstrates a non-competitive mechanism of inhibition with
respect to both the substrate UDP-glucose and the allosteric activator glucose-6-phosphate
(G6P).[3] MZEOO1 is a successor compound to MZ-101, developed for clinical investigation.[4]
Both compounds exhibit high selectivity for the muscle isoform GYS1 over the liver isoform
GYS2, which is crucial for maintaining hepatic glycogen metabolism and glucose homeostasis.

[2][3]

Mechanism of Action

The therapeutic rationale for GYSL1 inhibition in Pompe disease is to decrease the rate of
glycogen synthesis to a level that can be managed by the residual or replaced GAA activity,
thus preventing pathological accumulation.
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Figure 1: Mechanism of action of MZ-101/MZEOO1 in Pompe disease.

Preclinical Data

Extensive preclinical studies in various models have demonstrated the potential of GYS1
inhibition as a therapeutic strategy for Pompe disease.

In Vitro Potency and Selectivity
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MZ-101 is a highly potent inhibitor of human GYS1 with an IC50 value of 0.041 uM.[2][5][6]
Importantly, it shows selectivity for GYS1 over the hepatic isoform GYS2.[2]

Table 1: In Vitro Potency of MZ-101

Target Assay Type IC50 (pM) Reference

PK-LDH coupled
Human GYS1 0.041 [2][5][6]
enzyme assay

PK-LDH coupled >100 (not specified,
Human GYS2 ) [2]
enzyme assay but selective)
Cellular Activity

In primary human fibroblasts from both healthy donors and individuals with infantile-onset
Pompe disease (IOPD), MZ-101 treatment led to a dose-dependent reduction in glycogen

accumulation.

Table 2: Cellular Activity of MZ-101 in Human Fibroblasts

Cell Type Parameter Value Reference
Healthy Donor Glycogen reduction
_ ~500 nM
Fibroblasts EC50
) Glycogen reduction
IOPD Fibroblasts ~500 nM
EC50

In Vivo Efficacy in Animal Models

Studies in mouse and canine models of Pompe disease have demonstrated the in vivo efficacy
of GYS1 inhibition.

» Mouse Model: Chronic oral administration of MZ-101 in a Pompe mouse model (GAA
knockout) reduced glycogen accumulation in skeletal muscle with an efficacy comparable to
ERT.[1] The combination of MZ-101 and ERT resulted in an additive effect, normalizing
muscle glycogen levels.[1][4][6]
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¢ Canine Model: Treatment with MZEOQOO1 in a canine model also led to reduced tissue

glycogen, which correlated with a decrease in biomarkers.[3][4]

Table 3: Summary of In Vivo Preclinical Efficacy Data

Compound

Animal Model

Treatment

Key Findings

Reference

MZ-101

Pompe Mouse
(GAA KO)

Monotherapy

Reduced
elevated
glycogen levels
in skeletal

muscle.

[4]

MZ-101

Pompe Mouse
(GAA KO)

Combination with
ERT

Normalized
tissue glycogen
and restored
cellular

homeostasis.

[1]14](6]

MZEOO01

Canine

Monotherapy

Reduced tissue
glycogen,
correlating with
decreased

biomarkers.

[3]4]

MZEO001

Pompe Mouse
(GAA KO)

Monotherapy

Dose-dependent

inhibition of de
novo glycogen
synthesis in

muscle.

[3]

Clinical Development of MZE001

Based on the promising preclinical data, MZEOO1 advanced into clinical development.

Phase 1 Clinical Trial (NCT05249621)

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose

study was conducted in 112 healthy volunteers to evaluate the safety, tolerability,
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pharmacokinetics (PK), and pharmacodynamics (PD) of MZEOO1.[1][7][8][9]
Key Findings:

o Safety and Tolerability: MZEOO1 was well-tolerated at single doses up to 480 mg and multiple
doses up to 720 mg twice daily for ten days.[1][7][9] Most adverse events were mild.[1]

o Pharmacokinetics: The plasma half-life of MZEOO1 was approximately 12 hours, supporting a
twice-daily dosing regimen.[7]

e Pharmacodynamics:

o Treatment with MZEOOL resulted in a dose-dependent reduction in peripheral blood
mononuclear cell (PBMC) glycogen, confirming target engagement with GYS1.[1][7][9]

o In a subset of participants receiving MZEOO1 480 mg twice daily for ten days, there was a
significant reduction in total muscle glycogen and inhibition of acute muscle glycogen
synthesis as measured by a 13C-glucose tracer study.[10]

Table 4: Summary of MZEOO1 Phase 1 Clinical Trial Results in Healthy Volunteers

Parameter Dose Outcome Reference

Up to 720 mg BID for

Safety Well-tolerated (1107191
10 days
Multiple ascending Dose-dependent
PBMC Glycogen _ [1](7][°]
doses reduction
Muscle Glycogen 480 mg BID for 10 o
) 64% inhibition [10]
Synthesis days
Total Muscle 480 mg BID for 10 )
41% reduction [10]
Glycogen days

These positive Phase 1 results have supported the progression of MZEOOL to a Phase 2 trial in
patients with Pompe disease.[1]
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are overviews of the key experimental protocols used in the preclinical and clinical evaluation
of MZ-101/MZEOQO01.

GYS1 Enzyme Inhibition Assay (PK-LDH Coupled Assay)

This in vitro assay measures the enzymatic activity of GYS1 and its inhibition by test

compounds.

Coupled Reactions

(GYSl: UDP-Glucose -> Glycogen + UDP)M(PK: UDP +ATP -> UTP +ADP)M(LDH: Pyruvate + NADH -> Lactate + NAD+)

PK-LDH Coupled Enzyme Assay Workflow

Incubate with UDP-Glucose, ATP,
Pep, NADH, PK, LDH
and MZ-101/MZEOO01

Click to download full resolution via product page

Figure 2: Workflow for the PK-LDH coupled enzyme assay.

Principle: The activity of GYS1 produces UDP. In a coupled reaction, pyruvate kinase (PK)
uses ATP to phosphorylate UDP to UTP, generating ADP. Lactate dehydrogenase (LDH) then
uses NADH to reduce pyruvate (generated from phosphoenolpyruvate, PEP, by PK) to lactate,
oxidizing NADH to NAD+. The rate of GYS1 activity is therefore proportional to the rate of
NADH depletion, which can be monitored spectrophotometrically by the decrease in
absorbance at 340 nm.[11][12]

General Protocol Outline:

e Areaction mixture is prepared containing recombinant human GYS1, UDP-glucose, ATP,
phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase
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(LDH) in a suitable buffer.

e The test compound (MZ-101 or MZEOQOQ1) at various concentrations is added to the reaction

mixture.
e The reaction is initiated, and the decrease in absorbance at 340 nm is monitored over time.

e The initial reaction rates are calculated and used to determine the IC50 of the inhibitor.

Cellular Glycogen Accumulation Assay

This assay quantifies the effect of GYSL1 inhibition on glycogen levels in cultured cells.

General Protocol Outline:

Primary human fibroblasts from healthy controls and Pompe patients are cultured in high-
glucose medium to promote glycogen synthesis.

o Cells are treated with varying concentrations of MZ-101 for a specified period (e.g., 7 days).

o After treatment, cells are lysed, and the total glycogen content is measured using a
commercially available glycogen assay kit, which typically involves the enzymatic conversion
of glycogen to glucose and subsequent colorimetric or fluorometric detection.

o The EC50 for glycogen reduction is calculated from the dose-response curve.

In Vivo Glycogen Synthesis Measurement (**C-Glucose
Tracer Analysis)

This stable isotope tracer method allows for the direct measurement of de novo glycogen
synthesis in vivo.
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Figure 3: Experimental workflow for 3C-glucose tracer analysis of glycogen synthesis.

Principle: A subject is administered glucose that has been isotopically labeled with 13C. This
labeled glucose is then incorporated into newly synthesized glycogen. By measuring the
amount of 13C-labeled glucose in glycogen from a tissue sample, the rate of de novo glycogen
synthesis can be quantified.[2][10][13][14]

General Protocol Outline:

e Subjects (animal models or human volunteers) are administered an oral solution of 13C-
labeled glucose (e.qg., [U-13Cs]-glucose).
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o After a defined period, a muscle tissue biopsy is collected.
o Metabolites are extracted from the tissue sample.
e Glycogen is isolated and hydrolyzed to glucose monomers.

e The isotopic enrichment of 13C in the glucose is determined using mass spectrometry (e.g.,
GC-MS or LC-MS/MS).

e The rate of glycogen synthesis is calculated based on the incorporation of the 13C label.

Conclusion and Future Directions

MZ-101 and its successor MZEOO1 represent a promising new class of oral substrate reduction
therapies for Pompe disease. The potent and selective inhibition of GYS1 has been shown to
effectively reduce glycogen accumulation in preclinical models, both as a monotherapy and in
combination with ERT. The positive results from the Phase 1 clinical trial of MZEOO1 in healthy
volunteers, demonstrating safety and target engagement, provide a strong rationale for its
continued development.

Future studies, including the ongoing Phase 2 trial in patients with Pompe disease, will be
critical to establish the clinical efficacy and long-term safety of this therapeutic approach. Key
guestions to be addressed include the optimal dose in patients, the extent of clinical benefit in
terms of muscle function and respiratory outcomes, and the potential for MZEOO1 to be used as
a monotherapy or in combination with existing and next-generation ERTs. The development of
GYS1 inhibitors like MZEOO1 holds the potential to significantly improve the treatment
landscape for individuals living with Pompe disease and other glycogen storage disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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